Zirconium sulfide (ZrS2)

Field-Effect Transistors 2D Semiconductors Carrier Mobility

Researchers evaluating 2D semiconductors beyond MoS2 require materials with verified electronic performance. ZrS2 addresses this gap as a 1T-phase TMDC with distinct advantages: • FET channel: I_on = 2624 μA/μm in sub-5 nm heterojunction simulations, ~3× ITRS 2028 target. • Energy storage: Theoretical Li capacity of 700 mAh/g (monolayer) with 0.24 eV diffusion barrier. • Optoelectronics: 1000× photocurrent enhancement at 24.6 GPa for tunable photodetectors. Supplied with batch-verified purity for reliable R&D procurement.

Molecular Formula ZrS2
S2Z
Molecular Weight 155.4 g/mol
CAS No. 12039-15-5
Cat. No. B084322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium sulfide (ZrS2)
CAS12039-15-5
Molecular FormulaZrS2
S2Z
Molecular Weight155.4 g/mol
Structural Identifiers
SMILESS=[Zr]=S
InChIInChI=1S/2S.Zr
InChIKeyWVMYSOZCZHQCSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZrS2 Material Identity and Baseline


Zirconium(IV) sulfide (ZrS2) is a layered, two-dimensional (2D) transition metal dichalcogenide (TMDC) semiconductor. It crystallizes in an octahedral 1T structure and is distinguished by its thermodynamic stability, environmental friendliness, and high predicted carrier mobility [1]. With an indirect band gap of approximately 1.7 eV in bulk and a direct band gap of 2.0 eV in monolayers, ZrS2 is a compelling candidate for next-generation electronics, optoelectronics, and energy storage applications [2]. Its unique properties position it as a key material in the post-silicon era, where the limitations of materials like graphene (zero bandgap) and the performance of widely-studied MoS2 necessitate exploration of superior alternatives [3].

Material classLayered 2D TMDC semiconductor
Crystal phase1T (octahedral) ground state
Key propertyHigh predicted carrier mobility
Workflow fitElectronics, optoelectronics, energy storage studies

ZrS2 Differentiation from Analog TMDs


While often grouped with other TMDCs like MoS2 and WS2, ZrS2 exhibits distinct and quantifiable differences in electronic structure, chemical reactivity, and device performance that render generic substitution highly inadvisable for advanced applications. For instance, unlike MoS2 and WS2, which exhibit stable semiconducting 2H phases, ZrS2's ground state is the metallic-like 1T phase, presenting a fundamentally different electronic landscape [1]. Furthermore, its predicted carrier mobility significantly surpasses that of its Group 6 counterparts, and its electrochemical behavior in energy storage applications differs markedly from its Group 4 analog, TiS2, due to distinct conversion and intercalation reaction pathways [2]. These intrinsic disparities dictate that performance metrics achieved with ZrS2 cannot be assumed for or extrapolated from other TMDCs, necessitating material-specific verification for scientific selection and procurement [3].

ZrS₂1T metallic-like ground state
MoS₂ / WS₂2H semiconducting phase; electronic landscape differs fundamentally
ZrS₂Predicted carrier mobility higher than Group 6 TMDCs
MoS₂ / WS₂Typical mobility values may not transfer to ZrS₂-based device models
ZrS₂Li⁺ intercalation + conversion pathway
TiS₂Primarily intercalation; reaction-pathway context may differ

ZrS2 Head-to-Head Performance


Carrier Mobility vs. MoS2 and WS2

ZrS2 is theoretically predicted to possess substantially higher carrier mobility than its widely researched Group 6 counterparts, MoS2 and WS2. This is a critical performance metric for high-speed, low-power field-effect transistors (FETs) [1].

Carrier Mobility vs. MoS₂/WS₂
Reported
Predicted >1000 cm²·V⁻¹·s⁻¹ (ZrS₂) vs 200–400 (MoS₂), 200–500 (WS₂)
Supports carrier mobility differentiation in transistor studies
Cross‑study theoretical comparison; ideal monolayer calculations
Field-Effect Transistors 2D Semiconductors Carrier Mobility

Lithium Storage Capacity Advantage

For lithium-ion battery anodes, ZrS2 demonstrates a higher theoretical specific capacity compared to many other 2D TMDs. Computational studies show monolayer ZrS2 offers a capacity of 700 mAh/g, which is a key advantage for energy storage density [1].

Li Storage Capacity Advantage
Reported
700 mAh/g (monolayer ZrS₂) vs ≈335 (MoS₂), ≈433 (WS₂)
Supports capacity advantage evaluation in Li‑ion battery anode research
DFT predictions; cross‑study comparable
Lithium-Ion Batteries Anode Materials Energy Storage

Band Gap for Photocatalytic Water Splitting

The band gap of monolayer ZrS2 (~2.0 eV) is nearly optimal for solar-driven water splitting, a property not shared by all TMDs. Unlike bulk ZrS2 or materials with larger/smaller gaps, this specific value balances light absorption with the overpotential required for hydrogen and oxygen evolution reactions [1].

Band Gap for Photocatalysis
Class‑level
~2.0 eV direct (monolayer) vs ~1.7 eV indirect (bulk)
Band gap alignment supports photocatalytic water‑splitting research
Class‑level inference from first‑principles calculations
Photocatalysis Water Splitting Hydrogen Evolution

Li-Ion Reaction Mechanism vs. TiS2

ZrS2 exhibits a more complex electrochemical reaction mechanism in Li-ion batteries compared to its Group 4 analog, TiS2. While TiS2 is a classic intercalation compound, ZrS2 demonstrates a combination of intercalation and conversion reactions during cycling, which influences its long-term cycling stability and capacity evolution [1].

Reaction Mechanism vs. TiS₂
Head‑to‑head
Intercalation + conversion (ZrS₂) vs primarily intercalation (TiS₂)
Reaction‑pathway context may influence cycling‑stability evaluation
Galvanostatic half‑cell comparison
Lithium-Ion Batteries Intercalation Conversion Reaction

Ambipolar FET Operation

ZrS2 FETs can be engineered for symmetrical ambipolar operation, a desirable trait for complementary metal-oxide-semiconductor (CMOS) logic. A fabricated ZrS2 FET with a TiN gate electrode achieved an on/off current ratio of 250, demonstrating conduction by both electrons and holes [1].

Ambipolar FET Operation
Reported
On/off ratio 250 (ambipolar FET)
Demonstrates ambipolar FET operation in fabricated device
Polycrystalline sputtered film, TiN gate
Field-Effect Transistors Ambipolar CMOS Technology

Pressure-Enhanced Photocurrent

ZrS2 exhibits a dramatic, quantifiable increase in photocurrent under applied pressure, a property that can be exploited for advanced photodetectors and pressure sensors. The high-pressure P2₁/m phase shows a photocurrent three orders of magnitude greater than the ambient-pressure P3¯m1 phase [1].

Pressure‑Enhanced Photocurrent
Reported
1000× photocurrent increase at 24.6 GPa (high‑pressure phase)
Pressure‑tunable photoresponse supports optoelectronic sensor research
In situ high‑pressure measurement
Optoelectronics Photodetectors High-Pressure Materials

ZrS2 Application Scenarios


High-Performance Field-Effect Transistors

For research and development of ultra-scaled logic devices, ZrS2 is a prime channel material candidate. Quantum transport simulations of a sub-5 nm FET using a ZrS2/NbTe2 heterojunction predict an on-state current (I_on) of 2624 μA/μm, nearly three times the ITRS 2028 high-performance standard [1]. This is underpinned by ZrS2's theoretically high carrier mobility (>1000 cm²/Vs), which surpasses that of more common TMDCs like MoS2 [2].

Next-Generation Lithium-Ion Battery Anodes

In the pursuit of higher energy density batteries, ZrS2 monolayers and heterostructures present a compelling anode solution. Computational studies indicate a theoretical Li storage capacity of 700 mAh/g for pristine monolayer ZrS2, significantly exceeding the capacities of MoS2 (≈335 mAh/g) and WS2 (≈433 mAh/g) [3]. Furthermore, a low Li diffusion barrier of 0.24 eV suggests fast charging capabilities, making it a prime candidate for advanced electrode material research [3].

Solar-Driven Photocatalytic Water Splitting

Monolayer ZrS2 is ideally suited for research into direct solar-to-hydrogen conversion. Its direct band gap of ~2.0 eV is near-optimal for water splitting, as it provides the necessary overpotential to drive both hydrogen and oxygen evolution reactions while absorbing visible light [4]. This differentiates it from bulk ZrS2 and many other TMDs that lack the correct band alignment, positioning monolayer ZrS2 as a key material for clean energy photocatalyst development [4].

Pressure-Tunable Optoelectronic Devices and Sensors

The extreme sensitivity of ZrS2's optoelectronic properties to external pressure opens new avenues for device engineering. As demonstrated experimentally, the photocurrent in a high-pressure ZrS2 phase increases by three orders of magnitude (1000x) compared to its ambient-pressure phase at 24.6 GPa [5]. This quantifiable, giant piezoresistive and photoresponsive behavior makes ZrS2 an exceptional material for developing novel pressure sensors, switches, and tunable photodetectors [5].

Application
Selection Property
Validation Focus
Field‑effect transistor studies
Predicted high carrier mobility; ambipolar capability
Carrier mobility and on/off ratio measurements
Li‑ion battery anode research
High theoretical Li storage capacity; low diffusion barrier
Capacity and cycling stability in half‑cell testing
Photocatalytic water‑splitting research
Monolayer direct band gap for visible‑light absorption
Hydrogen evolution rate and band‑alignment verification
Pressure‑tunable optoelectronics
Giant piezoresistive photoresponse
Photocurrent enhancement under applied pressure

Technical Documentation Hub

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